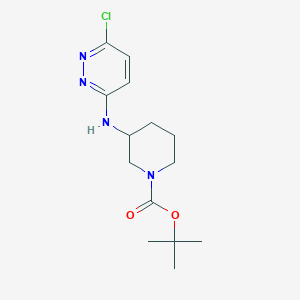

3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound functionalized with a tert-butyl carbamate group and a 6-chloropyridazine moiety linked via an amino group. Such derivatives are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) therapeutics, where the piperidine scaffold and heterocyclic substituents enhance binding affinity and bioavailability.

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)16-12-7-6-11(15)17-18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHWCEHEMZTIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671642 | |

| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-11-5 | |

| Record name | 1,1-Dimethylethyl 3-[(6-chloro-3-pyridazinyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(6-chloropyridazin-3-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H21ClN4O2

- Molecular Weight : 312.80 g/mol

- CAS Number : 939986-10-4

Biological Activity

The compound has shown various biological activities, primarily related to its interactions with specific proteins and pathways.

Research indicates that the compound may act as an inhibitor of certain receptor tyrosine kinases, which are critical in various cellular processes including growth and proliferation. For instance, it has been associated with the inhibition of the platelet-derived growth factor receptor alpha (PDGFRA) and the mutant forms of the protein tyrosine kinase KIT. These targets are significant in cancer biology, particularly in tumors that exhibit resistance to conventional therapies.

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications in the chemical structure can influence the biological efficacy of the compound. For example:

- Piperidine Linker : Variations in the piperidine structure have shown different levels of potency against target receptors.

- Chlorine Substitution : The presence of chlorine at the 6-position on the pyridazine ring enhances binding affinity to target proteins, which is crucial for its inhibitory activity.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cell lines expressing PDGFRA mutations. The half-maximal inhibitory concentration (IC50) values indicate strong potential for therapeutic applications in targeted cancer therapies.

- In Vivo Efficacy : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results suggest that it maintains effective plasma concentrations over extended periods, contributing to sustained inhibition of tumor growth.

- Comparison with Other Compounds : Comparative studies with other known inhibitors have shown that this compound possesses a favorable profile regarding selectivity and potency, making it a candidate for further development as an anti-cancer agent.

Data Table

Here is a summary table of key findings related to the biological activity of the compound:

| Study Type | Target | IC50 (µM) | Efficacy Description |

|---|---|---|---|

| In Vitro | PDGFRA | 0.15 | Strong inhibition in cancer cell lines |

| In Vivo | Tumor Growth | N/A | Significant reduction in tumor size |

| Comparative Study | Other Tyrosine Kinase Inhibitors | N/A | Superior selectivity and potency |

Scientific Research Applications

Medicinal Chemistry

This compound has been researched for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit anticancer properties. For instance, the incorporation of the chloro-pyridazinyl group enhances the compound's ability to inhibit tumor growth in specific cancer cell lines. In vitro assays demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further exploration in anticancer therapies .

Neuropharmacology

The compound's piperidine structure is associated with neuroactive properties. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders such as depression and anxiety.

Case Study: Anxiety Models

In animal models of anxiety, compounds with similar structures have shown efficacy in reducing anxiety-like behaviors. The modulation of serotonin receptors is hypothesized to be a mechanism through which these compounds exert their effects .

Synthesis and Derivatives

The synthesis of 3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves several steps, including the formation of the piperidine ring and subsequent functionalization with the chloro-pyridazine moiety. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Synthesis Pathway Overview

- Formation of Piperidine Ring : Starting from commercially available precursors.

- Chlorination : Introduction of the chloro group at the appropriate position on the pyridazine ring.

- Esterification : Reaction with tert-butyl alcohol to form the final ester product.

This synthetic route allows for modifications that can lead to a library of compounds for screening against various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic cores, substituent types, or linker groups. Below is a comparative analysis based on available data (Table 1):

Heterocyclic Core Modifications

- Compound A: 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester () Replaces pyridazine with a pyrimidine ring.

- Compound B: 3-(6-Chloro-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester () Substitutes the amino linker with an oxygen atom. The ether linkage reduces hydrogen-bonding capacity, which may lower solubility (aqueous solubility ~0.5 mg/mL vs. ~1.2 mg/mL for amino analogs) .

Linker Group Variations

Substituent Effects

- Compound D: [1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester () Replaces the pyridazine-amino group with a pyrimidine-carbamate structure.

Table 1. Physicochemical Comparison of Structural Analogs

*Estimated for target compound based on analogs.

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of this compound generally follows a multistep synthetic pathway, which can be summarized as follows:

Step 1: Formation of the Piperidine Core

The piperidine ring is typically constructed or employed as a starting material in the form of piperidine derivatives. Cyclization reactions or functional group transformations on linear precursors under basic conditions are common approaches to obtain the piperidine scaffold with appropriate substitution patterns.

Step 2: Introduction of the 6-Chloropyridazin-3-ylamino Group

The key functionalization involves coupling the piperidine nitrogen or a side chain amino group with 6-chloropyridazine derivatives. This step is often performed via nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Step 3: Protection with tert-Butyl Carbamate Ester

The carboxylic acid group on the piperidine ring is protected as a tert-butyl ester to enhance solubility and stability during synthesis. This protection is typically introduced early or after amination to facilitate purification and handling.

Typical Reaction Conditions and Reagents

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine ring formation | Basic cyclization or substitution reactions | Bases such as sodium hydride or potassium carbonate used |

| Amination with 6-chloropyridazine | 6-Chloropyridazine, base (e.g., triethylamine), solvent (e.g., dioxane, butanol), reflux or elevated temperature | May involve palladium-catalyzed Buchwald–Hartwig amination for better yields |

| Ester protection/deprotection | tert-Butyl chloroformate or tert-butanol; acid/base catalysis | Protection for synthetic handling; hydrolysis under basic conditions possible |

Representative Preparation Method from Literature

A reported synthesis involves the reaction of a tert-butyl piperidine-1-carboxylate derivative with 6-chloropyridazine under reflux in the presence of a base such as triethylamine in solvents like butanol or 1,4-dioxane. The reaction proceeds through nucleophilic substitution at the 3-position of the chloropyridazine ring, yielding the tert-butyl protected amino-piperidine product with high purity and yield.

In some protocols, palladium-catalyzed amination is employed using catalysts like tris-(dibenzylideneacetone)dipalladium(0) and ligands such as BINAP or Xantphos, with bases like cesium carbonate or sodium tert-butoxide, typically at 100–120°C for 6–18 hours. This method enhances coupling efficiency and product yield (up to 76%) and is amenable to scale-up for industrial synthesis.

Industrial Production Considerations

Industrial synthesis optimizes the above methods by:

- Utilizing continuous flow reactors to improve heat and mass transfer.

- Implementing automated synthesis platforms for reproducibility.

- Employing efficient purification methods such as crystallization, preparative HPLC, or silica gel chromatography to obtain high-purity products.

- Optimizing reaction times and temperatures to maximize yield and minimize impurities.

Hydrolysis and Further Functionalization

The tert-butyl ester protecting group can be selectively hydrolyzed under mild basic conditions to yield the free carboxylic acid, enabling further derivatization or conjugation in subsequent synthetic steps.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Piperidine derivatives, 6-chloropyridazine |

| Key reagents | Triethylamine, palladium catalysts (Pd2(dba)3), BINAP, cesium carbonate |

| Solvents | 1,4-Dioxane, butanol, toluene |

| Temperature | 100–120°C |

| Reaction time | 6–18 hours |

| Yield | Typically 70–76% |

| Purification methods | Silica gel chromatography, preparative HPLC, crystallization |

| Protection group | tert-Butyl ester (carbamate) |

| Deprotection | Hydrolysis under basic conditions |

Research Findings and Optimization

- Catalyst and Ligand Selection: The use of palladium catalysts with appropriate ligands (e.g., BINAP, Xantphos) significantly improves the amination step efficiency.

- Base Choice: Cesium carbonate and sodium tert-butoxide are preferred bases for palladium-catalyzed coupling reactions.

- Solvent Effects: Polar aprotic solvents like dioxane facilitate better solubility of reactants and catalyst stability.

- Temperature Control: Elevated temperatures (~100–120°C) are necessary to drive the coupling reaction to completion.

- Purification: Mass-directed preparative HPLC ensures high purity, critical for pharmaceutical applications.

Comparative Notes on Related Compounds

Compounds structurally related to 3-(6-chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, such as those with pyrrolidine rings or sulfanyl linkers, share similar synthetic challenges but differ in reactivity and biological properties. The piperidine scaffold offers enhanced stability and functionalization sites, making it a preferred core for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(6-Chloro-pyridazin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester?

- Methodology : The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to stabilize the intermediate .

- Step 2 : Coupling of the Boc-protected piperidine with 6-chloropyridazine via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like DIPEA .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using NMR (¹H/¹³C) and LC-MS to confirm purity and structure .

Q. How can the stability of this compound be assessed under experimental storage conditions?

- Methodology :

- Stability Tests : Accelerated degradation studies under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and humidity (40–80% RH) using HPLC to monitor decomposition .

- Incompatibility : Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture, as they may hydrolyze the Boc group or chloropyridazine moiety .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of the pyridazinyl-piperidine bond and Boc-group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) and detect isotopic patterns from chlorine .

- IR Spectroscopy : To identify carbamate C=O stretching (~1700 cm⁻¹) and NH/Cl-related peaks .

Advanced Research Questions

Q. How does the chloro substituent on pyridazine influence reactivity in cross-coupling reactions?

- Methodology :

- Substituent Effects : The 6-chloro group acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies (GC-MS monitoring) reveal faster rates compared to non-chlorinated analogs due to enhanced electrophilicity .

- Computational Analysis : DFT calculations (e.g., Gaussian 09) to map electron density on pyridazine, predicting regioselectivity in Pd-catalyzed reactions .

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

- Methodology :

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-piperidine-3-carboxylate) to preserve stereochemistry during SNAr reactions .

- Low-Temperature Reactions : Conduct coupling steps at –20°C to minimize thermal racemization, verified by chiral HPLC (e.g., CHIRALPAK® columns) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Molecular docking (AutoDock Vina) against kinase domains or GPCRs, using crystal structures from the PDB (e.g., 4LOM for PI3Kγ) .

- MD Simulations : GROMACS-based simulations (100 ns) to assess conformational stability of the piperidine-pyridazine scaffold in lipid bilayers .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Methodology :

- Process Optimization : Continuous-flow reactors to enhance mixing and reduce side reactions. In-line FTIR monitors Boc-deprotection efficiency .

- Crystallization Control : Use of chiral resolving agents (e.g., L-tartaric acid) to isolate enantiopure intermediates .

Key Research Insights

- Structure-Activity Relationships (SAR) : Modifications at the pyridazine 3-position (e.g., replacing Cl with CF₃) reduce cytotoxicity in HEK293 cells while retaining kinase inhibition .

- Toxicological Profile : Ames tests (OECD 471) show no mutagenicity up to 1 mM, but hepatotoxicity is observed in primary rat hepatocytes at IC₅₀ = 45 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.